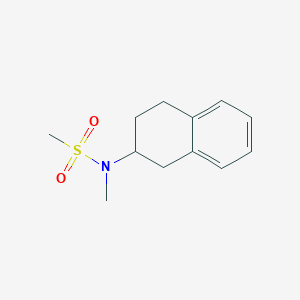
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used in scientific research ever since. TMA-2 is a potent hallucinogen that can induce profound changes in perception, mood, and thought.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide is not fully understood, but it is believed to interact with the serotonin system in the brain. Specifically, this compound is thought to act as a partial agonist at the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. This compound may also affect other neurotransmitter systems, such as dopamine and norepinephrine, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound can induce a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause alterations in perception, mood, and thought, such as visual hallucinations, altered sense of time, and enhanced creativity. This compound has been reported to produce both positive and negative effects, depending on the dose and individual factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, the use of this compound in human studies is limited by its potential for inducing adverse effects, such as anxiety, paranoia, and psychosis. Additionally, the legal and ethical considerations surrounding the use of hallucinogens in research can pose challenges for obtaining funding and regulatory approval.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide and related compounds. One area of interest is the development of novel psychoactive substances that can be used for therapeutic purposes, such as treating depression, anxiety, and addiction. Another direction is the exploration of the neural mechanisms underlying the psychedelic experience and the potential for these compounds to enhance creativity and problem-solving abilities. Lastly, there is a need for further research on the safety and efficacy of these compounds, both in animal models and in human studies.
Conclusion:
In conclusion, this compound is a potent hallucinogen that has been used in scientific research for several decades. It has been studied for its effects on the brain and behavior, its potential therapeutic applications, and its role in enhancing creativity and problem-solving abilities. While there are limitations and challenges associated with the use of this compound in research, its unique properties make it a valuable tool for understanding the complex relationship between the brain and behavior.
Métodos De Síntesis
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide involves several steps, including the condensation of 2-naphthylamine with formaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then methylated with methyl iodide, and the sulfonamide group is introduced by reacting with methanesulfonyl chloride. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide has been used in various scientific research applications, including studying the effects of hallucinogens on the brain and behavior. It has been used in animal models to investigate the neural mechanisms underlying the psychedelic experience and to explore the therapeutic potential of these compounds in treating various psychiatric disorders. This compound has also been used in human studies to examine the subjective effects of the drug and its potential as a tool for psychotherapy.
Propiedades
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-13(16(2,14)15)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAGJCJVZLPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


